molecular formula C29H21N3O4S B304550 3-amino-N,4-bis(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N,4-bis(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

Katalognummer B304550
Molekulargewicht: 507.6 g/mol
InChI-Schlüssel: OBTGTBMJTSODBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N,4-bis(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide is a synthetic compound that has shown potential in scientific research due to its unique structure and properties.

Wirkmechanismus

The mechanism of action of 3-amino-N,4-bis(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body, such as topoisomerase II and NF-κB, which are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N,4-bis(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide has various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-amino-N,4-bis(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is its unique structure and properties, which make it a potential candidate for the development of new drugs. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for the research of 3-amino-N,4-bis(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide. One direction is to further investigate its potential as an antimicrobial agent and develop new drugs based on its structure. Another direction is to study its potential as an anticancer agent and develop new cancer therapies. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of safer and more effective drugs.

Synthesemethoden

The synthesis of 3-amino-N,4-bis(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide involves a series of chemical reactions. The starting material is 4-methoxybenzaldehyde, which is reacted with 2-aminobenzothiazole to form an intermediate. This intermediate is then reacted with 9-oxo-9H-indeno[2,1-b]thiophene-2-carboxylic acid to form the final product.

Wissenschaftliche Forschungsanwendungen

3-amino-N,4-bis(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide has been found to have potential in various scientific research areas. It has shown antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. It has also been studied for its anticancer activity, with promising results in inhibiting the growth of cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Eigenschaften

Produktname

3-amino-N,4-bis(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

Molekularformel

C29H21N3O4S

Molekulargewicht

507.6 g/mol

IUPAC-Name

14-amino-N,16-bis(4-methoxyphenyl)-8-oxo-12-thia-10-azatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13,15-heptaene-13-carboxamide

InChI

InChI=1S/C29H21N3O4S/c1-35-17-11-7-15(8-12-17)21-22-19-5-3-4-6-20(19)26(33)25(22)32-29-23(21)24(30)27(37-29)28(34)31-16-9-13-18(36-2)14-10-16/h3-14H,30H2,1-2H3,(H,31,34)

InChI-Schlüssel

OBTGTBMJTSODBP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2C5=CC=CC=C5C4=O)C(=O)NC6=CC=C(C=C6)OC)N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2C5=CC=CC=C5C4=O)C(=O)NC6=CC=C(C=C6)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.